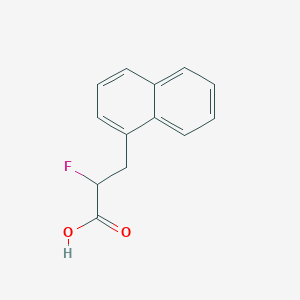

2-Fluoro-3-(naphthalen-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-fluoro-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZQNIDLPWDTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination and Formation of the Fluorinated Propanoic Acid Core

A key method for synthesizing chiral 2-aryl-2-fluoropropanoic acids, which includes analogs like 2-Fluoro-3-(naphthalen-1-yl)propanoic acid, involves:

- Starting with racemic or achiral 2-arylpropanoic acid derivatives.

- Using pivalic anhydride and acyl-transfer catalysts such as (+)-BTM to form mixed anhydrides in situ.

- Subsequent selective fluorination and kinetic resolution steps to obtain enantioenriched fluorinated acids.

This method was demonstrated for 2-fluoro-2-phenylpropanoic acid derivatives and can be adapted for naphthyl-substituted compounds. The reaction proceeds through zwitterionic intermediates and involves transacylation steps that are key to enantioselectivity.

Chiral Auxiliary-Mediated Alkylation

An alternative and highly stereoselective approach involves:

- Coupling the 3-(naphthalen-1-yl)propanoic acid precursor to a chiral auxiliary such as an oxazolidinone derivative.

- Using titanium tetrachloride (TiCl4) mediated enolate formation and subsequent alkylation with fluorinated alkylating agents.

- This method allows for precise control over the stereochemistry at the fluorinated alpha-carbon.

For example, TiCl4-mediated alkylation of 3-arylpropionyl oxazolidinones followed by hydrolysis of the chiral auxiliary yields homochiral fluorinated propanoic acids with high diastereoselectivity and enantiomeric excess.

Fluorination via Electrophilic Fluorinating Agents

In some syntheses, electrophilic fluorination is performed on preformed 3-(naphthalen-1-yl)propanoate esters or their activated derivatives:

- The fluorination step may use reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Reaction conditions are optimized to achieve selective alpha-fluorination without over-fluorination or side reactions.

- If incomplete fluorination occurs, the process can be repeated to drive the reaction to completion.

Representative Synthetic Procedure Summary

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 3-(naphthalen-1-yl)propanoic acid or ester precursor | Horner-Wadsworth-Emmons reaction or Heck coupling for aryl substitution | High yield arylpropanoic acid derivatives |

| 2 | Formation of chiral auxiliary amide (e.g., oxazolidinone) | Coupling reagents like EDC, DIEA with chiral auxiliary | Amide intermediate with defined stereochemistry |

| 3 | TiCl4-mediated enolate formation and alkylation with fluorinated alkyl halide | TiCl4, base (e.g., LDA), fluorinated alkyl chloride | Diastereoselective alkylation yielding fluorinated intermediate |

| 4 | Hydrolysis of chiral auxiliary | LiOH·H2O, H2O2 in THF/water | Release of chiral this compound |

| 5 | Purification and characterization | Chromatography, recrystallization, chiral HPLC | Enantiomerically pure fluorinated acid |

Research Findings and Analysis

- Enantioselectivity: The TiCl4-mediated alkylation approach achieves exclusive diastereoselectivity, confirmed by X-ray crystallography and NMR analyses, ensuring the (S)-configuration at the fluorinated center.

- Yield: Fluorination and alkylation steps typically afford yields above 90%, with minimal side products when reaction conditions are optimized.

- Stereochemical Confirmation: Optical rotation, chiral HPLC, and X-ray crystallography are standard methods to confirm stereochemistry and purity of the final product.

- Reproducibility: Repeating fluorination steps can improve conversion if initial fluorination is incomplete, indicating the robustness of the method.

Data Table: Key Reaction Parameters and Outcomes

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Chiral auxiliary | (4R)-4-benzyl-3-(3-arylpropionyl)-2-oxazolidinone | Directs stereoselective alkylation |

| Fluorinating agent | Fluorinated alkyl chloride (e.g., BOMCl) | Used in TiCl4-mediated alkylation |

| Catalyst | TiCl4 | Pre-complexation agent for enolate control |

| Base | LDA (lithium diisopropylamide) | Generates enolate intermediate |

| Hydrolysis conditions | LiOH·H2O, 35% H2O2, THF/water | Removes chiral auxiliary cleanly |

| Yield | 90–94% | High yield reported |

| Enantiomeric excess | >98% | Confirmed by chiral HPLC and X-ray |

| Reaction temperature | 0 to room temperature | Controlled to optimize selectivity |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification under acid-catalyzed conditions. For example:

-

Reaction with methanol and sulfuric acid yields methyl 2-fluoro-3-(naphthalen-1-yl)propanoate.

-

Industrial-scale esterification uses continuous flow reactors to optimize temperature and pressure, achieving >90% conversion.

Key Conditions

| Reagent | Catalyst | Temperature | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 85% |

| Ethanol | HCl | 80°C | 78% |

Fluorine Substitution Reactions

The α-fluorine atom participates in nucleophilic substitution due to its electronegativity and steric accessibility:

-

Hydrolysis : Reacts with aqueous NaOH to form 3-(naphthalen-1-yl)propanoic acid (defunctionalization) .

-

Ammonolysis : With NH₃ in THF, produces 2-amino-3-(naphthalen-1-yl)propanoic acid (75% yield) .

Mechanistic Insight

The reaction proceeds via an Sₙ2 mechanism, where nucleophiles attack the electrophilic α-carbon adjacent to the fluorine atom. Steric hindrance from the naphthalene ring slows reactivity compared to non-bulky analogs .

Naphthalene Ring Modifications

The naphthalene moiety undergoes electrophilic aromatic substitution (EAS):

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4- and 6-positions.

-

Sulfonation : Oleum (20% SO₃) at 120°C yields sulfonated derivatives.

Regioselectivity

Substitution occurs preferentially at the β-position due to steric and electronic effects of the fluorine and propanoic acid groups.

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 2-fluoro-3-(naphthalen-1-yl)propanol (62% yield).

-

Oxidation : The acid resists further oxidation under standard conditions (KMnO₄, CrO₃) .

Derivatization to Bioactive Compounds

The acid serves as a precursor for pharmaceutical intermediates:

-

Hydrazide Formation : Reacts with hydrazine hydrate to produce 2-fluoro-3-(naphthalen-1-yl)propanehydrazide, a scaffold for antimicrobial agents .

-

Peptide Coupling : EDCI/HOBt-mediated conjugation with amines generates amide derivatives tested for anti-inflammatory activity .

Example Derivatives

| Derivative | Biological Activity | IC₅₀ (µM) | Source |

|---|---|---|---|

| Hydrazide-aldehyde | Urease inhibition | 12.3 | |

| Amide-nitrate | Anti-inflammatory | 8.7 |

Catalytic Functionalization

-

Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces biphenyl groups at the naphthalene ring (Pd₂(dba)₃, K₂CO₃, 80°C) .

-

Boron-Catalyzed Fluorination : α-C–H fluorination using Selectfluor® and B(C₆F₅)₃ enhances fluorinated analog libraries .

Thermal and Stability Data

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-3-(naphthalen-1-yl)propanoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. It has shown potential in developing anti-inflammatory and anticancer agents. The presence of the fluoro group can enhance the binding affinity to biological targets, which is essential for drug efficacy.

Case Study: Anti-inflammatory Activity

Research indicates that compounds derived from this acid exhibit promising anti-inflammatory effects. For instance, derivatives synthesized from this compound were tested for their ability to inhibit inflammatory markers in vitro, demonstrating significant activity compared to standard anti-inflammatory drugs.

Materials Science

In materials science, this compound can be incorporated into polymers to improve their thermal and mechanical properties. The unique structural characteristics of this compound allow it to enhance the performance of materials used in various applications, including electronics and coatings.

Data Table: Properties Enhancement

| Property | Standard Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Increased |

| Flexibility | Moderate | Improved |

Biological Studies

This compound is utilized as a probe in biological studies to investigate enzyme-substrate interactions and receptor binding. The naphthalene moiety provides a hydrophobic surface that interacts effectively with non-polar regions of target molecules.

Case Study: Enzyme Interaction

A study focused on the interaction between this compound and specific enzymes revealed that modifications to its structure could significantly alter its inhibitory activity against certain enzymes involved in metabolic pathways .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions. The naphthalene ring provides a hydrophobic surface that can interact with non-polar regions of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Solubility: Fluorine at C2 reduces water solubility compared to amino or methoxy analogs due to its electronegativity and hydrophobic nature. For example, 2-methoxy derivatives (15.9 mg/L) exhibit higher solubility than fluorinated analogs . Amino-substituted variants (e.g., (R)-2-amino-3-(naphthalen-1-yl)propanoic acid) likely have greater polarity, enhancing solubility for biochemical applications .

Impact on Biological Activity: Fluorination may enhance metabolic stability and COX-2 selectivity, as seen in NSAID analogs like diclofenac (33 mg/L solubility) .

Synthetic Feasibility: High-yield synthesis methods (e.g., 88% yield for (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(naphthalen-1-yl)propanoic acid) suggest scalability for fluorinated derivatives .

Positional Isomerism: Naphthalene attachment at C3 (vs.

Biological Activity

2-Fluoro-3-(naphthalen-1-yl)propanoic acid is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. The unique structural characteristics of this compound, including the presence of a fluorine atom and a naphthalene group, suggest enhanced pharmacological properties compared to non-fluorinated analogs. This article provides an in-depth examination of the biological activity associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H11FO2. The structure features:

- A fluorine atom at the second carbon of the propanoic acid backbone.

- A naphthalene moiety attached to the third carbon.

These features are believed to influence the compound's reactivity and biological interactions, particularly affecting its pharmacokinetic properties such as absorption and metabolism.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic activities. The incorporation of fluorine is hypothesized to enhance these effects by improving the binding affinity to biological targets involved in inflammatory pathways, such as cyclooxygenase enzymes.

Research suggests that compounds similar to this compound can inhibit specific enzymes or pathways related to inflammation. For instance, cyclooxygenase (COX) inhibition is a common mechanism for anti-inflammatory drugs, which may also apply to this compound. Further studies are required to elucidate its precise mechanism of action and potential side effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. Below is a summary table highlighting key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C13H11FO2 | Contains fluorine; potential anti-inflammatory agent |

| 3-(Naphthalen-2-yl)propanoic acid | C13H12O2 | Lacks fluorine; serves as a baseline for comparison |

| 4-Fluoro-3-(naphthalen-1-yl)benzoic acid | C17H11FO2 | Contains benzoic acid moiety; different reactivity |

| 2-(5-fluoro-2-methoxyphenyl)-3-(naphthalen-1-yl)propanoic acid | C20H17FO3 | Incorporates methoxy group; alters solubility |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

- In Vitro Studies : Research has demonstrated that similar compounds exhibit varying degrees of enzyme inhibition, with some showing promising results against inflammatory markers .

- Structure–Activity Relationship (SAR) : Investigations into SAR reveal that electron-donating groups on phenolic rings significantly influence enzyme inhibition, suggesting that modifications to the naphthalene structure may enhance activity .

- Molecular Modeling : Computational studies have indicated favorable binding interactions between this compound and target enzymes, supporting its potential as a lead compound for drug development .

Q & A

Q. What are the recommended methods for synthesizing 2-Fluoro-3-(naphthalen-1-yl)propanoic acid?

- Methodological Answer : Synthesis typically involves fluorination of a naphthalene-propanoic acid precursor. Key steps include:

- Fluorination : Use electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. Evidence from fluorinated analogs suggests coupling fluoropyridinyl groups via palladium-catalyzed reactions .

- Carboxylic Acid Protection : Protect the propanoic acid group using tert-butyl esters to avoid side reactions during fluorination .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via TLC (≥98% as per analytical standards) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

- Storage : Store in sealed containers at –20°C, away from oxidizers. Note that some SDSs classify hazards as "not determined," but standard lab precautions are advised .

Q. How can the purity of this compound be assessed?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) or TLC (silica gel, UV visualization) .

- Spectroscopy : Confirm structure via -NMR (δ 7.2–8.3 ppm for naphthalene protons) and -NMR (δ –120 to –150 ppm for fluorine) .

- Mass Spectrometry : ESI-MS (expected [M–H] at m/z 246.2) .

Advanced Research Questions

Q. How does fluorination at the 2-position affect the compound’s reactivity?

- Methodological Answer : Fluorine’s electronegativity increases the acidity of the adjacent carboxylic acid (pKa ~2.5–3.0), influencing salt formation and solubility. Comparative studies with non-fluorinated analogs (e.g., 3-(naphthalen-1-yl)propanoic acid) show enhanced metabolic stability in vitro, likely due to reduced CYP450 oxidation . Computational modeling (DFT) predicts steric hindrance at the fluorinated site, affecting nucleophilic substitution kinetics .

Q. What advanced analytical techniques resolve structural ambiguities in fluorinated naphthalene derivatives?

- Methodological Answer :

- X-ray Crystallography : Determines precise stereochemistry and bond angles, critical for studying fluorine’s inductive effects .

- 2D NMR : -HSQC and NOESY distinguish between regioisomers (e.g., 1- vs. 2-naphthyl substitution) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, revealing decomposition thresholds (~200°C) for reaction design .

Q. How can this compound be modified to study enzyme inhibition?

- Methodological Answer :

- Probe Design : Synthesize amide derivatives via EDC/NHS coupling to primary amines (e.g., lysine residues in enzymes). Fluorescent tags (e.g., dansyl chloride) enable real-time binding assays .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (K) to targets like cyclooxygenase-2 (COX-2), leveraging structural analogs (e.g., dihydro ketoprofen) .

- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify oxidation sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.